1-Propyl-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives involves various organic synthesis techniques tailored to introduce the propyl group at the appropriate position on the pyrrole ring. For instance, methods might involve condensation reactions, utilizing propyl-containing precursors or modifications of existing pyrrole-2,5-dione molecules to introduce the propyl side chain. While specific synthesis methods for 1-Propyl-1H-pyrrole-2,5-dione are not detailed, similar compounds have been synthesized through palladium-catalyzed coupling reactions or by modifying the side chains on pre-existing pyrrole-2,5-dione frameworks (Zarrouk et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-Propyl-1H-pyrrole-2,5-dione derivatives significantly influences their chemical reactivity and physical properties. These compounds typically exhibit planar structures, which facilitate π-π interactions and conjugation. The presence of the propyl group can affect the molecule's overall polarity, solubility, and potential for intermolecular interactions, which are crucial for its applications in polymer science and materials chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the relationship between the molecular structure of these derivatives and their observed chemical properties (Zarrouk et al., 2015).
Chemical Reactions and Properties
1-Propyl-1H-pyrrole-2,5-dione and its derivatives are reactive towards various chemical reagents, participating in reactions characteristic of both the pyrrole and dione functionalities. These include nucleophilic attacks at the carbonyl carbon, electrophilic substitutions at the pyrrole ring, and potential involvement in polymerization reactions. The chemical reactivity also enables these compounds to act as corrosion inhibitors by forming a protective layer on metal surfaces, as observed in similar derivatives (Zarrouk et al., 2015).
Scientific Research Applications
Inhibition of PGE(2) Production : A derivative, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione (6l), effectively inhibits lipopolysaccharide (LPS)-induced PGE(2) production in RAW 264.7 macrophage cells (Moon et al., 2010).
Inhibition of Glycolic Acid Oxidase : 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives show potential as inhibitors of glycolic acid oxidase, which may help reduce urinary oxalate levels in ethylene glycol-fed rats (Rooney et al., 1983).
Organic Photovoltaic Applications : Pyrrolo[3,2-b]pyrrole-2,5-dione-based small molecules are promising as electron donors for organic photovoltaic cells, exhibiting a power conversion efficiency of 1.56% when combined with PC71BM (Song et al., 2013).
Corrosion Inhibition : New 1H-pyrrole-2,5-dione derivatives can effectively inhibit carbon steel corrosion in hydrochloric acid medium, with MPPD being slightly more effective than PPD (Zarrouk et al., 2015).
Precursors for Substituted 1H-Pyrrolo[2,3-b]quinoxalines : A molybdenum-mediated synthesis strategy for 5-mono- and 4,5-disubstituted 1H-pyrrole-2,3-diones was developed, providing valuable precursors for further chemical synthesis (Galenko et al., 2022).
Antitumor Activity : 4-Amino-3-chloro-1H-pyrrole-2,5-diones show potential as effective inhibitors of EGFR and VEGFR2, which could contribute to antitumor activity (Kuznietsova et al., 2019).
Electronics and Photoluminescence : Pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors have shown promising p-channel charge transport performance and high hole mobility in organic thin film transistors (Guo et al., 2014). Additionally, new photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units in the main chain exhibit high photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).
Cholesterol Absorption Inhibition : A novel cholesterol absorption inhibitor, 14q, based on 1H-pyrrole-2,5-dione derivatives, shows promise as a lipid-lowering medication for cardiovascular disease therapy (Xia et al., 2019).
Fluorescence and Luminescence in Polymers : Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain exhibit strong fluorescence and diverse optical and electrochemical properties (Zhang & Tieke, 2008).
Safety And Hazards
The safety data sheet for a similar compound, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, indicates that it causes serious eye irritation . It is advised to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice or attention .
Future Directions
Several studies have explored the potential applications of 1H-pyrrole-2,5-dione derivatives . For example, one study synthesized 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors and found that most of the new compounds significantly inhibited cholesterol uptake in vitro . Another study presented the simple chemical synthesis of 1H-pyrrole-2,5-dione derivatives and their in vitro biological screening . These studies suggest potential future directions for the research and development of 1H-pyrrole-2,5-dione derivatives.
properties
IUPAC Name |
1-propylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFKTHTXOELJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176143 | |
Record name | 1-Propyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-pyrrole-2,5-dione | |
CAS RN |
21746-40-7, 26714-88-5 | |
Record name | N-Propylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21746-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-1H-pyrrole-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021746407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC92549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propyl-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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